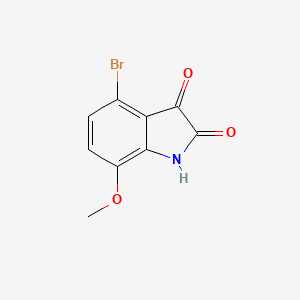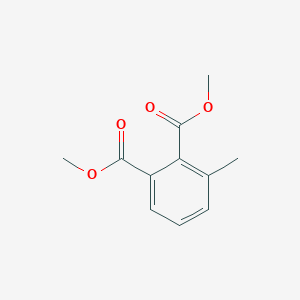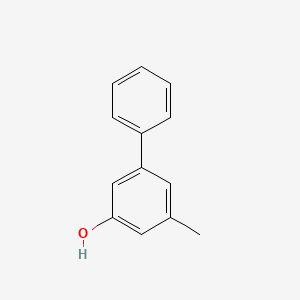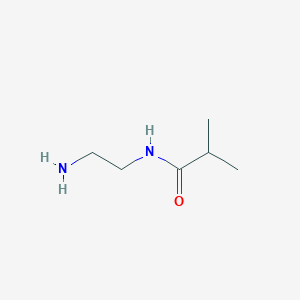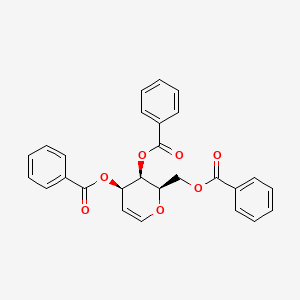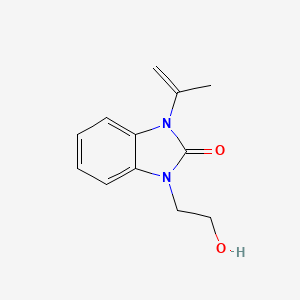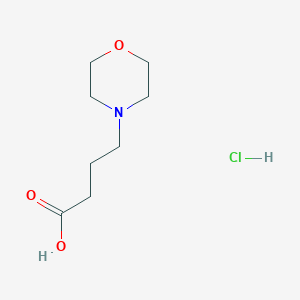
4-Morpholinobutanoic acid hydrochloride
Overview
Description
4-Morpholinobutanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
4-Morpholinobutanoic acid hydrochloride has many applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, such as peptides, proteins, and nucleic acids. It can also be used to complex metal ions, making it a useful reagent in the study of metal ion-catalyzed reactions. In addition, this compound has also been used as a catalyst in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Morpholinobutanoic acid hydrochloride is not fully understood. However, it is believed to act as a chelating agent, forming strong complexes with metal ions. This allows it to act as a catalyst in a variety of reactions, such as the synthesis of peptides, proteins, and nucleic acids. In addition, this compound can also act as a proton donor, allowing it to participate in acid-base reactions.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is generally regarded as a safe and non-toxic compound, and is not known to be harmful to humans or other organisms.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Morpholinobutanoic acid hydrochloride in laboratory experiments is its versatility. It can be used as a reagent in a variety of reactions, and can also be used to complex metal ions. In addition, this compound is relatively inexpensive and easy to obtain.
However, there are a few limitations to using this compound in laboratory experiments. It is not soluble in most organic solvents, so it must be used in aqueous solutions. In addition, it can be difficult to isolate and purify this compound from the reaction mixture, as it can form complexes with other compounds.
Future Directions
There are a number of potential future directions for research involving 4-Morpholinobutanoic acid hydrochloride. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Another potential area of research is the study of the mechanism of action of this compound, in order to better understand its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of this compound in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential uses of this compound in other areas, such as materials science and catalysis.
Properties
IUPAC Name |
4-morpholin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYWIYUQZVZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508437 | |
| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39493-84-0 | |
| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



